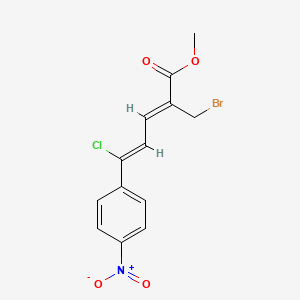

methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-nitrophenyl)penta-2,4-dienoate

Description

Methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-nitrophenyl)penta-2,4-dienoate is a polyhalogenated, nitro-substituted dienoate ester with a conjugated diene system. Its structure features a bromomethyl group at the C2 position, a chlorine atom at C5, and a 4-nitrophenyl substituent at the same carbon. The (2Z,4Z) stereochemistry indicates that both double bonds adopt a cis configuration, creating a planar conjugated system that enhances electronic delocalization.

Properties

CAS No. |

1242317-01-6 |

|---|---|

Molecular Formula |

C13H11BrClNO4 |

Molecular Weight |

360.59 g/mol |

IUPAC Name |

methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-nitrophenyl)penta-2,4-dienoate |

InChI |

InChI=1S/C13H11BrClNO4/c1-20-13(17)10(8-14)4-7-12(15)9-2-5-11(6-3-9)16(18)19/h2-7H,8H2,1H3/b10-4+,12-7- |

InChI Key |

BGPMCCFRRSYFGL-QXAYZXPASA-N |

Isomeric SMILES |

COC(=O)/C(=C/C=C(/C1=CC=C(C=C1)[N+](=O)[O-])\Cl)/CBr |

Canonical SMILES |

COC(=O)C(=CC=C(C1=CC=C(C=C1)[N+](=O)[O-])Cl)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-nitrophenyl)penta-2,4-dienoate typically involves multi-step organic reactions. One possible route could involve the following steps:

Formation of the penta-2,4-dienoate backbone: This can be achieved through a series of aldol condensations and subsequent dehydration reactions.

Introduction of the bromomethyl group: This step might involve the bromination of a methyl group using reagents such as N-bromosuccinimide (NBS) under radical conditions.

Chlorination: The chloro group can be introduced via electrophilic chlorination using reagents like thionyl chloride (SOCl₂).

Nitration: The nitrophenyl group can be added through nitration of a phenyl ring using a mixture of concentrated nitric and sulfuric acids.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-nitrophenyl)penta-2,4-dienoate can undergo various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium cyanide (KCN) under mild conditions.

Reduction: Hydrogen gas (H₂) with a palladium catalyst or lithium aluminum hydride (LiAlH₄).

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while reduction of the nitro group would yield the corresponding amine.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

Medicine: Could be explored for its potential pharmacological properties, such as antimicrobial or anticancer activity.

Industry: May be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-nitrophenyl)penta-2,4-dienoate would depend on its specific application. For example, if used as a pharmacological agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Methyl (2Z,4Z)-5-Chloro-2-(Chloromethyl)-5-Phenylpenta-2,4-Dienoate

- Molecular Formula : C₁₃H₁₂Cl₂O₂

- Substituents : Chloromethyl (C2), phenyl (C5).

- Key Differences : Replacing bromine with chlorine reduces leaving-group ability and polarizability. The phenyl group lacks the electron-withdrawing nitro substituent, leading to reduced electrophilicity at the diene system.

- Physical Properties: No melting point (mp) reported, but analogous compounds (e.g., 4i in ) with bulkier substituents exhibit higher mps (~208°C) due to enhanced crystallinity .

Ethyl (2Z,4E)-2-Acetyl-5-[2-(4-Chlorophenyl)-2H-Tetrazol-5-yl]Penta-2,4-Dienoate (14a)

- Molecular Formula : C₁₅H₁₅ClN₄O₃

- Substituents : Acetyl (C2), tetrazolyl (C5).

- Key Differences : The acetyl group introduces ketone reactivity, while the tetrazolyl substituent enables hydrogen bonding and biological activity. The (2Z,4E) isomerism alters conjugation and steric interactions compared to the (2Z,4Z) configuration.

- Synthesis : Prepared via titanium(IV) chloride-mediated reactions, contrasting with the likely halogenation pathways for the target compound .

Ethyl (2E,4Z)-5-Diethylamino-2-(Phenylsulfonyl)Penta-2,4-Dienoate

- Molecular Formula: C₁₇H₂₃NO₄S

- Substituents: Diethylamino (C5), sulfonyl (C2).

- Key Differences: The sulfonyl group enhances acidity at adjacent positions, while the amino group introduces basicity. The (2E,4Z) geometry results in a non-planar diene system (dihedral angle: 85.73°), reducing conjugation compared to the target compound’s planar structure .

Physicochemical and Spectroscopic Comparisons

Table 1: Comparative Data for Selected Analogues

Key Observations :

Nitro Group Impact: The target compound’s nitro group is expected to show strong IR absorption near 1520 and 1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches), absent in chloro- or phenyl-substituted analogues.

Bromine vs. Chlorine: The bromomethyl group increases molecular weight (Br: ~80 vs.

Stereochemical Effects : The (2Z,4Z) configuration in the target compound maximizes conjugation, whereas (2E,4Z) or mixed isomers (e.g., 14a) exhibit reduced planarity and altered reactivity .

Stability and Handling Considerations

- Thermal Stability : Brominated compounds generally exhibit lower thermal stability than chlorinated analogues due to weaker C–Br bonds.

Biological Activity

Methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-nitrophenyl)penta-2,4-dienoate is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C15H14BrClN2O4

- Molecular Weight : 360.59 g/mol

- CAS Number : 1242317-01-6

The biological activity of methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-nitrophenyl)penta-2,4-dienoate can be attributed to its ability to interact with various biological targets. The presence of the bromomethyl and nitrophenyl groups enhances its reactivity and allows it to participate in electrophilic substitution reactions with nucleophiles in biological systems. This can lead to:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Antimicrobial Activity : Research indicates potential antimicrobial properties against certain bacterial strains, possibly due to disruption of bacterial cell membranes.

- Antitumor Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its use as a chemotherapeutic agent.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against Gram-positive and Gram-negative bacteria. |

| Antitumor | Shows cytotoxic effects on various cancer cell lines. |

| Enzyme Inhibition | Potential inhibitor of key metabolic enzymes. |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated that methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-nitrophenyl)penta-2,4-dienoate inhibited bacterial growth at concentrations as low as 10 µg/mL .

- Cytotoxicity Assessment : Another study focused on the cytotoxic potential of this compound against human cancer cell lines such as HeLa and MCF-7. The results demonstrated a significant reduction in cell viability with an IC50 value around 15 µM, suggesting promising antitumor activity .

- Mechanistic Insights : Research investigating the mechanism of action revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death . This finding underscores its potential for therapeutic applications in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.